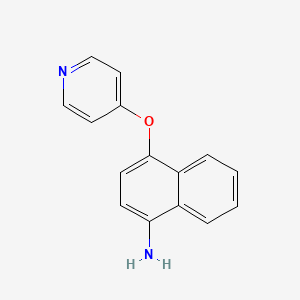

1-Amino-4-(4-pyridinyl)oxynaphthalene

Description

1-Amino-4-(4-pyridinyl)oxynaphthalene is a naphthalene-derived compound featuring an amino group at the 1-position and a 4-pyridinyloxy substituent at the 4-position. The pyridinyl group may enhance solubility and facilitate interactions with biological targets, while the amino group could serve as a site for hydrogen bonding or further functionalization.

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-pyridin-4-yloxynaphthalen-1-amine |

InChI |

InChI=1S/C15H12N2O/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-11-7-9-17-10-8-11/h1-10H,16H2 |

InChI Key |

WKDHSPAMWBZKDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC3=CC=NC=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-amino-4-(4-pyridinyl)oxynaphthalene with three structurally related compounds from the provided evidence, focusing on molecular features, synthesis, and biological activity.

Structural and Conformational Differences

Table 1: Structural Comparison

Key Observations :

- Aromatic Systems: The naphthalene core in the target compound contrasts with the pyrimidinone heterocycle in and the anthraquinone system in .

- Substituent Effects: The pyridinyloxy group in the target compound may enhance solubility compared to the sulfonate in ’s triazolothiadiazole or the anthraquinone sulfonic acid in .

- Conformation: The non-planar pyrimidinone in (dihedral angles up to 69.57°) contrasts with the likely planar naphthalene system, affecting binding to biological targets .

Key Observations :

- The target compound’s synthesis may involve coupling naphthol derivatives with 4-aminopyridine, differing from the cyclocondensation strategies used for pyrimidinones .

- Triazolothiadiazole synthesis () requires specialized heterocyclic assembly, highlighting the complexity of fused-ring systems compared to naphthalene-based structures.

Key Observations :

- The pyridinyl group in the target compound may enable MRSA-targeted activity, akin to ’s triazolothiadiazole .

- Structural similarity tools like SwissTargetPrediction () could predict kinase or protease inhibition for the target compound, given its aromatic and polar substituents .

Spectroscopic and Crystallographic Data

Table 4: Spectroscopic Features

| Compound | FT-IR (cm⁻¹) | ¹H NMR (ppm) |

|---|---|---|

| Pyrimidinone () | -NH₂: 3262; C=O: 1653 | NH: 7.26 (s) |

| Target Compound (hypothetical) | -NH₂: ~3200–3350; C-O-C: ~1250 | Aromatic H: 6.5–8.5 (m) |

Key Observations :

- The amino group in the target compound would likely show IR absorption near 3200–3350 cm⁻¹, similar to ’s pyrimidinone .

- Aromatic proton signals in the target compound’s NMR spectrum would overlap with those of naphthalene and pyridine systems (6.5–8.5 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.